![molecular formula C14H19N3O3S2 B7355409 4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide](/img/structure/B7355409.png)
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.
Wirkmechanismus
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide selectively inhibits BTK, a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in B cell activation, differentiation, and survival, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote the growth and survival of B cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B cell malignancies, both in vitro and in vivo. It also inhibits the proliferation and migration of B cells, and reduces the production of pro-inflammatory cytokines. In preclinical studies, this compound has been well-tolerated and has shown favorable pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound may have limited efficacy in patients with mutations in the BTK gene, which can lead to resistance to BTK inhibitors.
Zukünftige Richtungen
There are several potential future directions for the development of 4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide. One area of interest is the combination of this compound with other therapies, such as monoclonal antibodies or chemotherapy agents. Another potential application is the use of this compound in autoimmune diseases, such as rheumatoid arthritis or lupus. Additionally, further research is needed to understand the mechanisms of resistance to BTK inhibitors, and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of 4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide involves several steps, including the reaction of 4-cyano-2-iodobenzenesulfonamide with (S)-2-amino-1-propanol to form the corresponding sulfonamide. This intermediate is then treated with thiomorpholine and a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Eigenschaften
IUPAC Name |
4-cyano-N-[(2S)-1-hydroxypropan-2-yl]-2-thiomorpholin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-11(10-18)16-22(19,20)14-3-2-12(9-15)8-13(14)17-4-6-21-7-5-17/h2-3,8,11,16,18H,4-7,10H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWFKRLTBZWEFH-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=C(C=C(C=C1)C#N)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NS(=O)(=O)C1=C(C=C(C=C1)C#N)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.